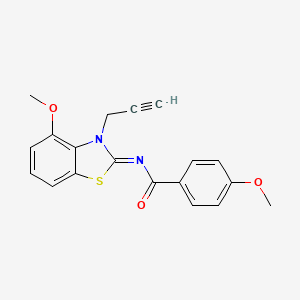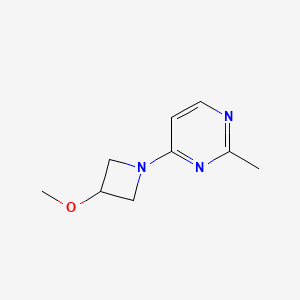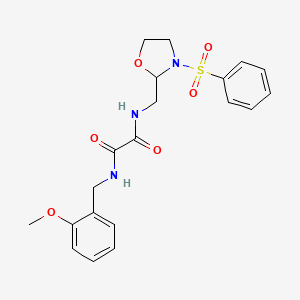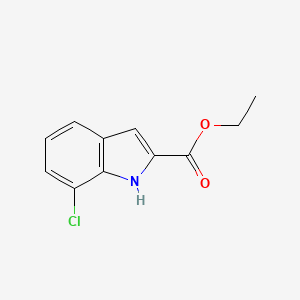
7-氯-1H-吲哚-2-羧酸乙酯
描述
Ethyl 7-chloro-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H10ClNO2 . It has a molecular weight of 223.66 .
Molecular Structure Analysis
The InChI code for ethyl 7-chloro-1H-indole-2-carboxylate is 1S/C11H10ClNO2/c1-2-15-11(14)9-6-7-4-3-5-8(12)10(7)13-9/h3-6,13H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 7-chloro-1H-indole-2-carboxylate is a solid at room temperature .科学研究应用
合成和化学性质
- 7-氯-1H-吲哚-2-羧酸乙酯是一种用于合成各种吲哚衍生物的化合物。它作为结构多样的吲哚类化合物的关键中间体,经常用于化学研究和药物开发 (Tani 等人,1996 年)。
- 研究表明,该化合物可以发生不同的化学转化。例如,人们已经探索了它在弗里德尔-克拉夫茨酰化条件下与各种试剂的反应性,以生产一系列 3-酰基吲哚-2-羧酸乙酯 (村上等人,1988 年)。
- 此外,该化合物已用于臭氧化反应的研究。吲哚-2-羧酸乙酯(一种相关衍生物)参与了研究,探索了稳定的溶剂捕获的羰基氧化物的形成,这是吲哚衍生物臭氧化的一个新发现 (李等人,1996 年)。
在复杂分子合成中的应用
- 该化合物在合成复杂分子结构(例如基于吲哚的药理活性剂)中发挥着重要作用。它已被用于形成 3-(苯甲酰氨基)-1H-吲哚-2-羧酸乙酯,展示了其在合成有机化学中的多功能性 (Cucek & Verček,2008 年)。
- 研究人员还将 7-氯-1H-吲哚-2-羧酸乙酯用于抗病毒剂的开发。例如,人们对其衍生物的潜在抗乙型肝炎病毒活性进行了研究,表明其在药物化学中的重要性 (赵等人,2006 年)。
安全和危害
Ethyl 7-chloro-1H-indole-2-carboxylate is associated with several hazard statements including H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
ethyl 7-chloro-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-15-11(14)9-6-7-4-3-5-8(12)10(7)13-9/h3-6,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDPSWAIDXFYTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 7-chloro-1H-indole-2-carboxylate | |
Synthesis routes and methods
Procedure details








Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

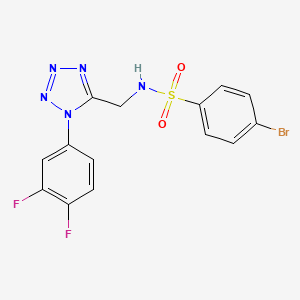
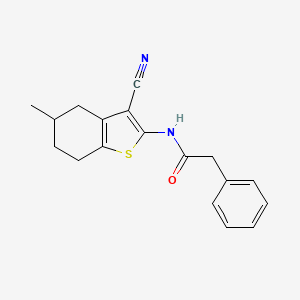
![(E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-pyridinyl)-2-propenenitrile](/img/structure/B2434129.png)
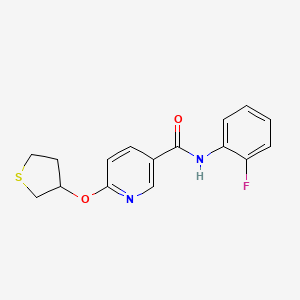
![3-[(4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-2H-chromen-2-one](/img/structure/B2434131.png)
![6-((2-oxo-2-phenylethyl)thio)-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2434133.png)
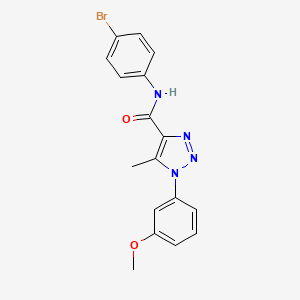
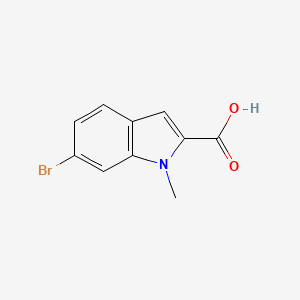

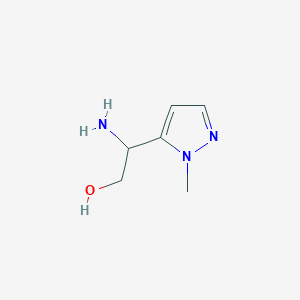
![N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2434142.png)
